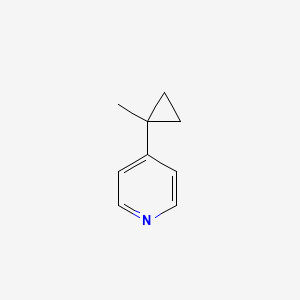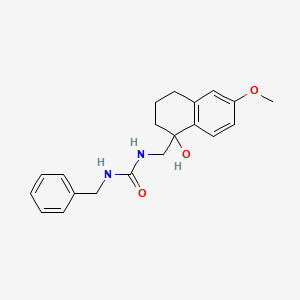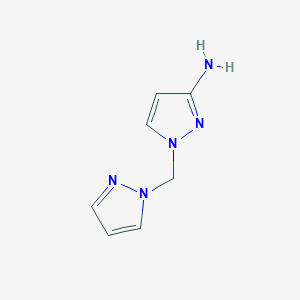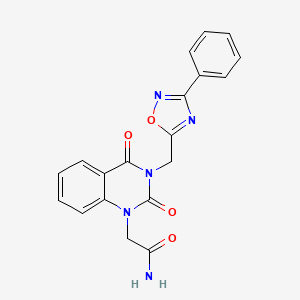
4-(1-Methylcyclopropyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Methylcyclopropyl)pyridine, also known as Meclofenoxate or Centrophenoxine, is a nootropic drug that has been used for cognitive enhancement and anti-aging purposes. It was first synthesized in the 1950s by D. Laborit and H. Huguenard and has since gained popularity in the scientific community for its potential therapeutic effects.
Mécanisme D'action
The exact mechanism of action of 4-(1-Methylcyclopropyl)pyridinee is not fully understood, but it is believed to work by increasing the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a key role in memory and learning. 4-(1-Methylcyclopropyl)pyridinee is also thought to have antioxidant properties, which may contribute to its anti-aging effects.
Biochemical and Physiological Effects
4-(1-Methylcyclopropyl)pyridinee has been shown to increase the levels of acetylcholine in the brain, which can improve memory and learning. It has also been shown to increase the activity of certain enzymes involved in energy metabolism, which may contribute to its anti-aging effects. Additionally, 4-(1-Methylcyclopropyl)pyridinee has been shown to have antioxidant properties, which can protect against oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(1-Methylcyclopropyl)pyridinee in lab experiments is its well-documented cognitive-enhancing effects. This makes it a useful tool for studying memory and learning. However, one limitation of using 4-(1-Methylcyclopropyl)pyridinee is its potential side effects, such as gastrointestinal disturbances and insomnia. Additionally, the optimal dosage for 4-(1-Methylcyclopropyl)pyridinee has not been fully established, which can make it difficult to interpret study results.
Orientations Futures
There are several potential future directions for research on 4-(1-Methylcyclopropyl)pyridinee. One area of interest is its potential therapeutic effects in neurodegenerative diseases, such as Alzheimer's disease. 4-(1-Methylcyclopropyl)pyridinee has been shown to improve memory and learning in animal models of Alzheimer's disease, and further research is needed to determine its potential as a treatment for this condition. Additionally, more research is needed to establish the optimal dosage and long-term safety of 4-(1-Methylcyclopropyl)pyridinee. Finally, the potential anti-aging effects of 4-(1-Methylcyclopropyl)pyridinee warrant further investigation, as it may have implications for the development of new anti-aging therapies.
Conclusion
In conclusion, 4-(1-Methylcyclopropyl)pyridine, or 4-(1-Methylcyclopropyl)pyridinee, is a nootropic drug that has been extensively studied for its cognitive-enhancing and anti-aging effects. Its mechanism of action involves increasing the levels of acetylcholine in the brain and may have antioxidant properties. While it has potential advantages in lab experiments, its optimal dosage and long-term safety have not been fully established. Future research should focus on its potential therapeutic effects in neurodegenerative diseases and its anti-aging properties.
Méthodes De Synthèse
The synthesis of 4-(1-Methylcyclopropyl)pyridine involves the reaction between dimethylaminoethanol and 2-bromopyridine. The resulting product is then treated with cyclopropylmagnesium bromide to yield 4-(1-Methylcyclopropyl)pyridinee. The purity of the final product can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
4-(1-Methylcyclopropyl)pyridinee has been extensively studied for its potential cognitive-enhancing effects. It has been shown to improve memory and learning in both animal and human studies. Additionally, 4-(1-Methylcyclopropyl)pyridinee has been investigated for its anti-aging properties, as it has been shown to increase lifespan in animal models.
Propriétés
IUPAC Name |
4-(1-methylcyclopropyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-9(4-5-9)8-2-6-10-7-3-8/h2-3,6-7H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPARFIHWNWMRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methylcyclopropyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2888613.png)


![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2888619.png)
![3-(((2,4-Difluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2888620.png)

![5-Acetyl-2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2888624.png)
![1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2888626.png)
![(E)-N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2888628.png)
![9-Methoxy-2,3,4,4a,5,10b-hexahydro-1H-chromeno[3,4-b]pyridine;hydrochloride](/img/structure/B2888630.png)
![3-benzyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2888631.png)
